REACTION_CXSMILES
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[Br:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[C:4]([F:14])[CH:3]=1.[CH2:15]([Mg]Br)[CH3:16]>O1CCCC1>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](=[O:7])[CH2:15][CH3:16])=[C:4]([F:14])[CH:3]=1
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Name
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|
Quantity
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60 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)N(C)OC)C=C1)F
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Name
|
|
Quantity
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185 mL
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Type
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reactant
|
Smiles
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C(C)[Mg]Br
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 2 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 1000-mL 4-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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TEMPERATURE
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Details
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cooled to 0° C. with a water/ice bath
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of NH4Cl/H2O (500 mL)
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Type
|
EXTRACTION
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Details
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The resulting solution was extracted with ethyl acetate (3×300 mL)
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Type
|
WASH
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Details
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The resulting mixture was washed with water (1×300 mL) and brine (1×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC(=C(C=C1)C(CC)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |